Technical Guide: Nicotine Salicylate Synthesis and Characterization
Technical Guide: Nicotine Salicylate Synthesis and Characterization
Executive Summary
This technical guide outlines the synthesis, purification, and physicochemical characterization of Nicotine Salicylate (C₁₇H₂₀N₂O₃) , a salt formed by the neutralization of nicotine with salicylic acid. Nicotine salicylate has gained prominence in next-generation nicotine delivery systems (e.g., e-liquids, pouches) due to its unique organoleptic profile—specifically, a smoother "throat hit" compared to nicotine benzoate—and its ability to modulate nicotine pharmacokinetics.[1]
This document is designed for formulation scientists and process chemists. It details a scalable 1:1 stoichiometric synthesis using an ethanol/ethyl acetate solvent system, followed by a rigorous characterization suite (NMR, DSC, HPLC) to ensure pharmaceutical-grade purity and stability.
Scientific Foundation: The Chemistry of Salt Formation
Reaction Mechanism
The formation of nicotine salicylate is an acid-base neutralization reaction.[2] Nicotine is a diprotic base containing a pyridine ring (pKa ~3.1) and a pyrrolidine ring (pKa ~8.0). Salicylic acid (ortho-hydroxybenzoic acid) is a weak acid (pKa ~2.97).
Upon mixing, the carboxylic acid proton of salicylic acid transfers to the more basic nitrogen atom on the nicotine pyrrolidine ring. This proton transfer creates an ionic bond, stabilizing the molecule into a salt form.
Key Reaction Parameters:
-
Stoichiometry: 1:1 (Molar).
-
Primary Interaction: Protonation of the pyrrolidine
-methyl group. -
Secondary Interaction: Potential hydrogen bonding between the phenolic hydroxyl of the salicylate and the pyridine nitrogen, contributing to lattice stability.
Visualization of Reaction Pathway
The following diagram illustrates the synthesis workflow and the logic gate for quality control.
Figure 1: Process flow diagram for the synthesis of nicotine salicylate, including critical quality control checkpoints.
Experimental Protocol: Synthesis & Purification
Safety Warning: Nicotine is a potent neurotoxin. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, respirator/face shield).
Materials
-
Nicotine (Freebase): >99.0% purity (USP/EP grade preferred). Store under nitrogen/argon to prevent oxidation.
-
Salicylic Acid: >99.0% purity (ACS Reagent grade).
-
Solvents: Ethanol (Absolute), Ethyl Acetate (Anhydrous), Methyl Tert-Butyl Ether (MTBE - optional for seeding).
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
Calculate equimolar amounts.
-
MW Nicotine: 162.23 g/mol
-
MW Salicylic Acid: 138.12 g/mol
-
Target: To produce ~30g of salt, use 16.22g Nicotine and 13.81g Salicylic Acid.
-
-
Dissolve 13.81g of Salicylic Acid in 100 mL of Ethanol in a round-bottom flask. Stir until fully dissolved.
Step 2: Neutralization Reaction
-
Place the flask in an ice bath to maintain temperature between 20-30°C (reaction is mildly exothermic).
-
Add 16.22g of Nicotine dropwise to the salicylic acid solution over 15 minutes.
-
Once addition is complete, remove the ice bath and stir at room temperature for 60 minutes. The solution should be clear and slightly yellow.
Step 3: Solvent Exchange & Crystallization
-
Concentrate the solution using a rotary evaporator (40°C bath, vacuum) to remove ~80% of the ethanol. The mixture will become viscous.[3]
-
Add 50 mL of Ethyl Acetate to the viscous residue. Stir vigorously. Ethyl acetate acts as an anti-solvent to promote precipitation.
-
Critical Step: If oiling occurs (separation of a liquid phase instead of crystals), add a seed crystal of nicotine salicylate or scratch the glass wall.
-
Cool the flask to 0-4°C (refrigerator or ice bath) for 4-12 hours to maximize yield.
Step 4: Isolation
-
Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Wash the filter cake with cold Ethyl Acetate (2 x 20 mL) to remove unreacted nicotine or oxidation byproducts.
-
Dry the solid in a vacuum oven at 40°C for 24 hours.
Characterization & Quality Control
To validate the synthesis, a multi-modal approach combining thermal, spectroscopic, and chromatographic analysis is required.
Physicochemical Properties Table
| Property | Value / Observation | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 112°C – 115°C | DSC / Capillary |
| Solubility | Soluble in water, ethanol; slightly soluble in ether | Visual / Gravimetric |
| Hygroscopicity | Moderate (Store in desiccator) | DVS (Dynamic Vapor Sorption) |
| Purity | >99.5% | HPLC |
Spectroscopic Validation (NMR & FTIR)
Proton NMR (¹H-NMR) in DMSO-d₆:
-
Diagnostic Shift: Look for the downfield shift of the protons adjacent to the pyrrolidine nitrogen. In freebase nicotine, the N-CH₃ signal appears ~2.1 ppm. In the salicylate salt, this signal shifts downfield (often >2.5 ppm) due to protonation.
-
Stoichiometry Check: Integrate the aromatic protons of the salicylic acid (4H) against the pyridine protons of nicotine (4H). The ratio must be 1:1.
FTIR (Fourier Transform Infrared Spectroscopy):
-
Carboxylate Region: Disappearance of the broad -COOH stretch of free salicylic acid (~3000-2500 cm⁻¹) and appearance of carboxylate anion (COO⁻) asymmetric stretching bands around 1550-1600 cm⁻¹.
-
Amine Salt: Appearance of N-H⁺ stretching vibrations in the 2400-2700 cm⁻¹ region.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is the gold standard for confirming salt formation versus a physical mixture.
-
Protocol: Heat from 30°C to 250°C at 10°C/min under nitrogen purge.
-
Expectation: A sharp endothermic peak at 112-115°C corresponding to the melting point.
-
Failure Mode: If you see two peaks (e.g., one at ~159°C for salicylic acid and a broad event for nicotine), the salt formation was incomplete.
Performance & Stability Insights
Stability: Ortho vs. Meta Isomers
While standard "Nicotine Salicylate" utilizes ortho-salicylic acid, advanced research suggests isomer differences affect stability.
-
Ortho-Salicylate: Susceptible to decarboxylation at high temperatures (vaporization), potentially forming phenol.
-
Meta-Salicylate: Research indicates the meta isomer (3-hydroxybenzoic acid salt) may possess higher thermal stability and lower mass loss at storage temperatures (40-60°C) [1].[2][4] However, the ortho form remains the industry standard for organoleptic properties.
Organoleptic Profile
Nicotine salicylate is characterized by a low pH (typically 4.5 - 5.5 in solution), which protonates the nicotine more effectively than benzoate.
-
Result: Significantly reduced throat irritation ("throat hit") compared to freebase nicotine and even nicotine benzoate.[5]
-
Application: Ideal for high-strength nicotine formulations where harshness is a limiting factor.
References
-
Myers, D. J., & Cassella, J. (2015).[4][6] Nicotine salt with meta-salicylic acid.[2][3][4][6] U.S. Patent Application WO2015006652A1. Link
-
ChemicalBook. (2024).[7][8] Nicotine Salicylate Chemical Properties and Safety. Link
-
PubChem. (2025).[9] Nicotine Salicylate Compound Summary. National Library of Medicine. Link
-
Seeman, J. I. (2025). Structural Study of Nicotine Salts. ResearchGate. Link
-
Xyfil Ltd. (2024).[1] Nic Salt vs Freebase: Choosing the Right Fit for Your Brand. Link
Sources
- 1. Nic Salt vs Freebase: Choosing the Right Fit for Your Brand - Xyfil Ltd [xyfil.com]
- 2. Nicotine salicylate | 29790-52-1 | Benchchem [benchchem.com]
- 3. Nicotine salt with m eta-salicylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2015006652A1 - Nicotine salt with m eta-salicylic acid - Google Patents [patents.google.com]
- 5. e-liquids.uk [e-liquids.uk]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. NICOTINE SALICYLATE | 29790-52-1 [chemicalbook.com]
- 8. myeliquidsupplies.com [myeliquidsupplies.com]
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